molecular formula C7H11NS B1604573 N-Methyl-2-(thiophen-2-YL)ethanamine CAS No. 106891-32-1

N-Methyl-2-(thiophen-2-YL)ethanamine

Cat. No.: B1604573
CAS No.: 106891-32-1
M. Wt: 141.24 g/mol
InChI Key: IKSCPAWBLQEUAG-UHFFFAOYSA-N
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Description

N-Methyl-2-(thiophen-2-YL)ethanamine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethanamine chain with a methyl group substitution on the nitrogen atom

Biochemical Analysis

Biochemical Properties

N-Methyl-2-(thiophen-2-yl)ethanamine plays a significant role in biochemical reactions, particularly in the formation of piperazine-2,6-dione derivatives through microwave-induced condensation with iminodiacetic acid . This compound interacts with various enzymes and proteins, including those involved in the functionalization of multiwall carbon nanotubes (MWCNT) and the synthesis of pyrimidine derivatives . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and stability of the biomolecules involved.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in hybrid solar cells suggests that it can modulate the electronic properties of cells, potentially affecting cellular energy metabolism . Additionally, its interactions with proteins and enzymes can lead to changes in gene expression, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, its ability to form covalent bonds with proteins can lead to changes in their structure and function, ultimately affecting gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be sensitive to air and light, which can lead to its degradation and reduced stability . Long-term studies have shown that prolonged exposure to environmental factors can result in the formation of degradation products, which may have different biochemical properties and effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s stability and activity can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved enzyme activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the mitochondria, where it can influence cellular energy metabolism and other mitochondrial functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2-(thiophen-2-YL)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 2-(thiophen-2-YL)ethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(thiophen-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Scientific Research Applications

N-Methyl-2-(thiophen-2-YL)ethanamine has several scientific research applications:

Comparison with Similar Compounds

    2-(Thiophen-2-YL)ethanamine: Lacks the methyl group on the nitrogen atom, leading to different reactivity and properties.

    N-Methyl-2-(pyridin-2-YL)ethanamine: Contains a pyridine ring instead of a thiophene ring, resulting in different electronic and steric effects.

    N-Methyl-2-(furan-2-YL)ethanamine: Features a furan ring, which is an oxygen-containing heterocycle, affecting its chemical behavior.

Uniqueness: N-Methyl-2-(thiophen-2-YL)ethanamine is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

N-methyl-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCPAWBLQEUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331177
Record name N-Methyl-2-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106891-32-1
Record name N-Methyl-2-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106891-32-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 7° C., a solution of N-(2-(2-thienyl)ethyl)formamide (9.98 g, 63.8 mmol) in tetrahydrofuran (200 ml) was added to a suspension of sodium borohydride (2.89 g, 76.5 mmol) in tetrahydrofuran (200 ml). The mixture was stirred for 10 min. A solution of iodine (8.09 g, 31.9 mmol) in tetrahydrofuran (200 ml) was added dropwise. The reaction mixture was stirred for 30 min at 7° C. and 30 min at room temperature. It was heated to reflux for 16 h. The reaction mixture was cooled to 7° C. Methanol (500 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydroxide solution (500 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×200 ml). The combined organic layers were dried over magensium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (220 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 2.82 g of N-methyl-N-(2-(2-thienyl)ethyl)amine.
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.